Superior Estrogenic Activity Relative to Bisphenol A (BPA) in Medaka Fish ERα Assay
4,4'-(1,3-Dimethylbutylidene)diphenol exhibits significantly higher estrogenic agonist activity compared to its parent analog, Bisphenol A (BPA). In a yeast two-hybrid assay incorporating the medaka fish estrogen receptor alpha (medERα), the target compound was nearly equipotent to another impurity, 2-(4'-hydroxy-phenyl)-2,4,4-trimethylchroman, and demonstrated a 9-fold greater activity than BPA [1]. This quantifiable difference highlights the profound impact of the 1,3-dimethylbutylidene substitution on biological receptor interactions.
| Evidence Dimension | In vitro Estrogenic Activity (REC10) |
|---|---|
| Target Compound Data | 280 nM (REC10 in medERα assay) |
| Comparator Or Baseline | Bisphenol A (BPA) (REC10 was not directly provided but relative activity is stated) |
| Quantified Difference | ~9-fold more active than BPA in the medERα agonist assay |
| Conditions | Yeast two-hybrid assay incorporating medaka fish (Oryzias latipes) estrogen receptor alpha (medERα); REC10 (10% relative effective concentration compared to 10^-8 M 17β-estradiol). |
Why This Matters
This data is critical for researchers and procurement specialists in toxicology, environmental science, and material development, as it quantifies a key safety differentiation that impacts risk assessment, regulatory compliance, and the selection of monomers for applications where minimizing endocrine activity is paramount.
- [1] Terasaki M, Shiraishi F, Nishikawa T, Edmonds JS, Morita M, Makino M. Estrogenic activity of impurities in industrial grade bisphenol A. Environ Sci Technol. 2005 May 15;39(10):3703-7. View Source
